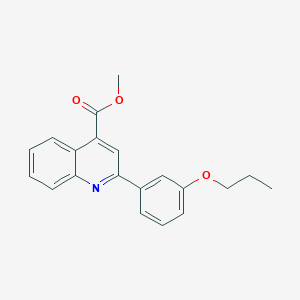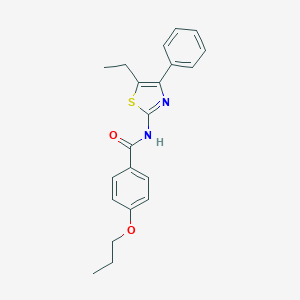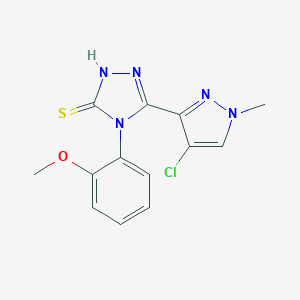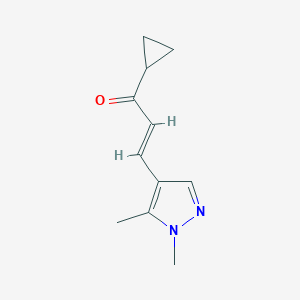
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (EPDMQC) is an organic compound with a wide range of applications and significance in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound, and is commonly used in the synthesis of pharmaceuticals and other organic compounds. EPDMQC has been studied extensively for its potential use in drug discovery and development, as it has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Pharmacological Applications and Drug Development
Carboxylic acid derivatives, including quinoline carboxylic acids, have been extensively explored for their pharmacological properties. A noteworthy application is in the development of drugs with psychotropic activity, where derivatives of phosphorylated carboxylic acids have shown potential in treating neurological disorders due to their ability to enhance glutamatergic transmission and exhibit neuroprotective properties (Semina et al., 2016). These findings underscore the potential of carboxylic acid derivatives in the development of new therapeutics for mental health disorders.
Antioxidant and Anti-inflammatory Properties
Carboxylic acid derivatives also play a crucial role in antioxidant applications. Chlorogenic Acid (CGA), a polyphenolic compound, exemplifies the antioxidant and anti-inflammatory activities beneficial for treating metabolic syndrome and associated disorders (Naveed et al., 2018). The antioxidative properties of carboxylic acid derivatives like CGA highlight their potential in managing diseases linked to oxidative stress and inflammation.
Biocatalyst Inhibition and Proteostasis
In biotechnological research, certain carboxylic acids have been identified as inhibitors that impact the productivity of microbial biocatalysts. Understanding the inhibitory mechanisms of these acids is crucial for developing strategies to enhance the robustness of microbial strains used in industrial bioprocesses (Jarboe et al., 2013). This knowledge aids in optimizing the production of bio-based chemicals and fuels.
Novel Bioisosteres and Chemical Chaperones
The exploration of novel carboxylic acid bioisosteres has significant implications for drug design, offering alternatives to enhance the pharmacological profile of compounds while minimizing toxicity and improving metabolic stability (Horgan & O’ Sullivan, 2021). Moreover, compounds like 4-phenylbutyric acid (4-PBA) serve as chemical chaperones, facilitating protein folding and alleviating endoplasmic reticulum stress, with potential therapeutic effects across various diseases (Kolb et al., 2015).
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-4-14-5-7-15(8-6-14)18-11-17(20(22)23)16-10-12(2)9-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMRRXLTZIPXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455287.png)

![N-(4-fluorophenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455290.png)
![5-(4-chlorophenyl)-1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455291.png)
![N-benzyl-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455293.png)

![2-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455298.png)

![N-(3-methylphenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455300.png)

![3-[(2,3-dichlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide](/img/structure/B455303.png)

![7-(4-chlorobenzylidene)-2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B455305.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B455307.png)